4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
CAS No.: 1105195-08-1
Cat. No.: VC2912649
Molecular Formula: C15H15N3OS
Molecular Weight: 285.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105195-08-1 |
|---|---|
| Molecular Formula | C15H15N3OS |
| Molecular Weight | 285.4 g/mol |
| IUPAC Name | 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C15H15N3OS/c1-2-19-12-7-5-8-13-14(12)18-15(20-13)17-10-11-6-3-4-9-16-11/h3-9H,2,10H2,1H3,(H,17,18) |
| Standard InChI Key | MMCBHUKGWXYIAV-UHFFFAOYSA-N |
| SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 |
| Canonical SMILES | CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=N3 |
Introduction
4-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound that combines elements of benzothiazole and pyridine, which are both significant in pharmaceutical and chemical research. This compound is not extensively documented in the provided search results, but its structure and potential applications can be inferred from related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine would typically involve reactions that form the benzothiazole and pyridine components. Common methods might include condensation reactions or nucleophilic substitutions, depending on the starting materials.
Related Compounds and Research
Related compounds, such as N'-(4-ethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (PubChem CID: 33679993), have been studied for their chemical properties and potential applications . Another compound, 2-ethoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide, shows how benzothiazole derivatives can be modified with different functional groups to alter their properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume